Balovaptan

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Balovaptan, also known by its developmental code name RG7314, is a selective small molecule antagonist . Its primary target is the vasopressin V1A receptor . This receptor is involved in a range of biological activities, including the regulation of water retention, brain fluid homeostasis, and blood pressure . It also acts centrally as a neurotransmitter to regulate the hypothalamic-pituitary adrenocortical axis .

Mode of Action

This compound acts by antagonizing the vasopressin V1A receptor . By blocking this receptor, this compound can influence the various physiological functions that the receptor is involved in.

Biochemical Pathways

The biochemical pathways affected by this compound are related to its antagonistic action on the vasopressin V1A receptor. Vasopressin, the hormone that normally binds to this receptor, has been implicated in a variety of neuropsychological functions, including the development of social behaviors and aggression . By blocking the receptor, this compound may influence these functions.

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are complex and exhibit time- and dose-dependent non-linearity . The volume of distribution of this compound decreases as the amount of this compound in the central compartment increases . An age effect on clearance has been observed in children, with adult-equivalent exposures predicted at 40% of the adult dose for children aged 2–4 years, 70% for 5–9 years, and at the full adult dose for ≥10 years .

Result of Action

The molecular and cellular effects of this compound’s action are related to its antagonistic effect on the vasopressin V1A receptor. By blocking this receptor, this compound can influence the various physiological functions that the receptor is involved in .

Analyse Biochimique

Biochemical Properties

Balovaptan plays a significant role in biochemical reactions as it interacts with the vasopressin V1A receptor . The nature of these interactions is antagonistic, meaning that this compound binds to the receptor and inhibits its activity .

Cellular Effects

It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the vasopressin V1A receptor . By acting as an antagonist, it inhibits the activity of this receptor, which could lead to changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are still being studied . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is not yet fully available .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are currently being researched . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently being researched . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du RG-7314 implique plusieurs étapes, y compris la formation d'une structure centrale triazolobenzodiazépine. Les étapes clés comprennent :

Cyclisation : Formation du noyau triazolobenzodiazépine par des réactions de cyclisation.

Substitution : Introduction du groupe pyridin-2-yloxy par substitution nucléophile.

Chloration : Addition de l'atome de chlore au cycle benzodiazépine.

Méthodes de production industrielle

La production industrielle de RG-7314 suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Cela implique :

Optimisation des conditions réactionnelles : Assurer un rendement et une pureté élevés grâce à des conditions réactionnelles contrôlées.

Purification : Utilisation de techniques chromatographiques pour purifier le produit final.

Analyse Des Réactions Chimiques

Types de réactions

Le RG-7314 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels de la molécule.

Substitution : Les réactions de substitution nucléophile sont courantes dans la synthèse et la modification du RG-7314.

Réactifs et conditions courants

Agents oxydants : Peroxyde d'hydrogène ou permanganate de potassium pour les réactions d'oxydation.

Agents réducteurs : Borohydrure de sodium ou hydrure d'aluminium et de lithium pour les réactions de réduction.

Nucléophiles : Dérivés de la pyridine pour les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du RG-7314 avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des recherches et développements supplémentaires .

Applications de la recherche scientifique

Le RG-7314 a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les antagonistes du récepteur de la vasopressine.

Biologie : Etudié pour ses effets sur le comportement social et la communication chez les modèles animaux.

Médecine : En essais cliniques pour le traitement du trouble du spectre autistique et du trouble de stress post-traumatique

Mécanisme d'action

Le RG-7314 exerce ses effets en se liant sélectivement et en antagonisant le récepteur V1A de la vasopressine. Ce récepteur est impliqué dans divers processus physiologiques, notamment le comportement social et la réponse au stress. En bloquant le récepteur, le RG-7314 module ces processus, conduisant à une meilleure communication sociale et à une réduction des symptômes liés au stress .

Applications De Recherche Scientifique

RG-7314 has several scientific research applications, including:

Chemistry: Used as a model compound for studying vasopressin receptor antagonists.

Biology: Investigated for its effects on social behavior and communication in animal models.

Medicine: Under clinical trials for the treatment of autism spectrum disorder and post-traumatic stress disorder

Industry: Potential applications in the development of new therapeutic agents targeting vasopressin receptors.

Comparaison Avec Des Composés Similaires

Composés similaires

Tolvaptan : Un autre antagoniste du récepteur de la vasopressine utilisé pour traiter l'hyponatrémie.

Mozavaptan : Un antagoniste compétitif du récepteur de la vasopressine avec des applications similaires.

Nelivaptan : Un antagoniste du récepteur V1B de la vasopressine utilisé dans la recherche.

Unicité

Le RG-7314 est unique en raison de sa forte sélectivité pour le récepteur V1A de la vasopressine et de sa capacité à pénétrer le cerveau. Cela le rend particulièrement efficace pour les applications neurologiques, telles que le traitement du trouble du spectre autistique et du trouble de stress post-traumatique .

Propriétés

IUPAC Name |

8-chloro-5-methyl-1-(4-pyridin-2-yloxycyclohexyl)-4,6-dihydro-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN5O/c1-27-13-16-12-17(23)7-10-19(16)28-20(14-27)25-26-22(28)15-5-8-18(9-6-15)29-21-4-2-3-11-24-21/h2-4,7,10-12,15,18H,5-6,8-9,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPZPHGHNDMRKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C=CC(=C2)Cl)N3C(=NN=C3C4CCC(CC4)OC5=CC=CC=N5)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101107286 | |

| Record name | 8-Chloro-5,6-dihydro-5-methyl-1-[trans-4-(2-pyridinyloxy)cyclohexyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101107286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228088-30-9 | |

| Record name | Balovaptan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228088309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Balovaptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14823 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-Chloro-5,6-dihydro-5-methyl-1-[trans-4-(2-pyridinyloxy)cyclohexyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101107286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BALOVAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAX5D5AGV6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

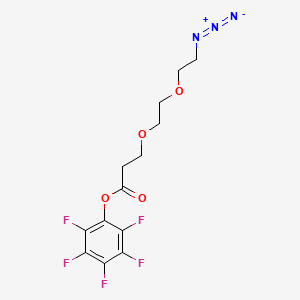

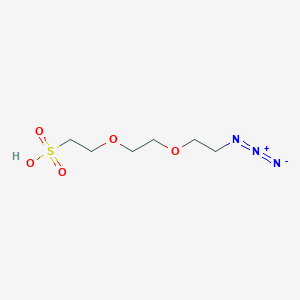

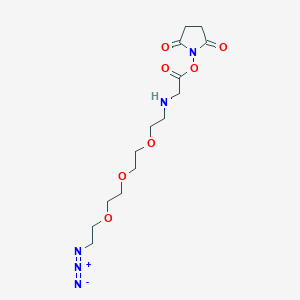

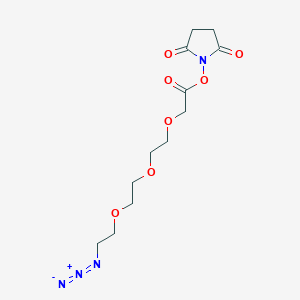

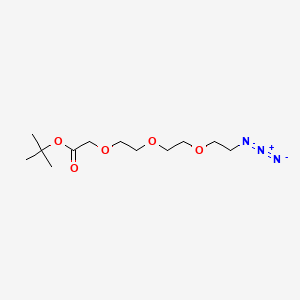

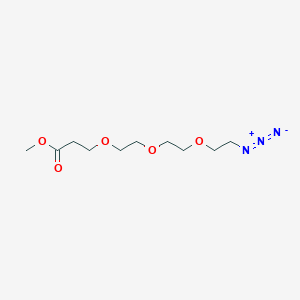

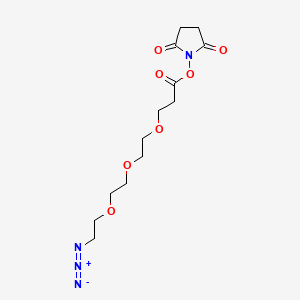

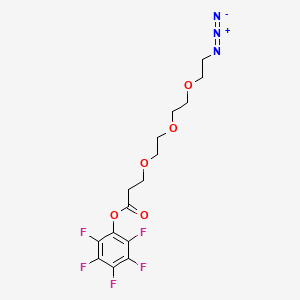

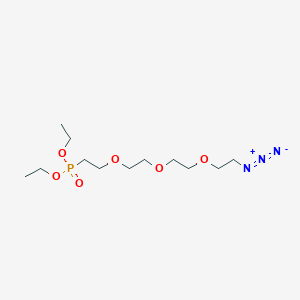

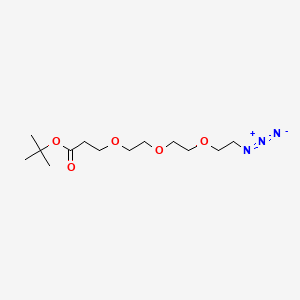

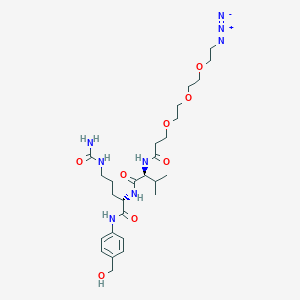

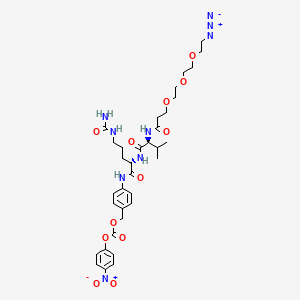

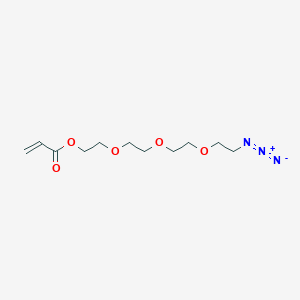

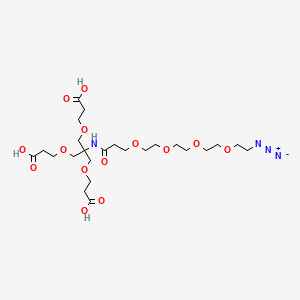

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.